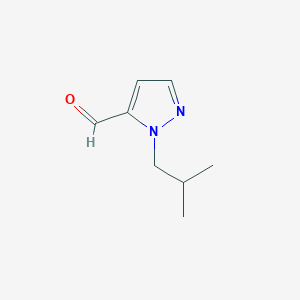

2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Descripción general

Descripción

“2-(2-Methylpropyl)pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O . Pyrazoles are considered privileged scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively documented over the years due to their synthetic versatility and applicability in diverse fields . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The parent pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Antimicrobial and Antioxidant Activities : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These compounds show promise in developing new therapeutic agents due to their significant biological activities (Abdel-Wahab et al., 2012).

- Antimicrobial Screening : New series of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole have been synthesized and screened for antimicrobial activity, showing potent effects against several bacterial and fungal pathogens, potentially more effective than commercial drugs (Sangani et al., 2012).

Chemical Synthesis and Material Science

- Novel Compound Synthesis : Research has led to the creation of new compounds with potential applications in material science and pharmaceuticals, demonstrating the versatility of pyrazole carbaldehydes in organic synthesis (Papernaya et al., 2015).

- Heterocyclic Compounds Synthesis : Pyrazole derivatives have facilitated the synthesis of novel heterocyclic compounds with potential applications in developing new drugs and materials (Khalifa et al., 2017).

Advanced Materials and Green Chemistry

- Ionic Liquid Medium Synthesis : The use of ionic liquids for synthesizing pyrazole derivatives represents an advancement in green chemistry, offering environmentally benign alternatives to conventional solvents (Hangarge & Shingare, 2003).

- Solvent-Free Synthesis : Development of solvent-free synthesis methods for pyrazole derivatives highlights the shift towards more sustainable and eco-friendly chemical processes (Al-Matar et al., 2010).

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on the design and synthesis of more potent pyrazoles for the treatment of various health threats .

Propiedades

IUPAC Name |

2-(2-methylpropyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYVYCVUZQZAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

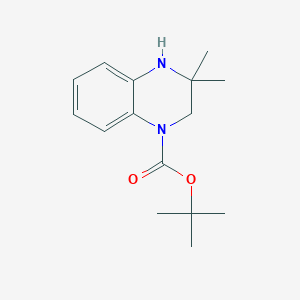

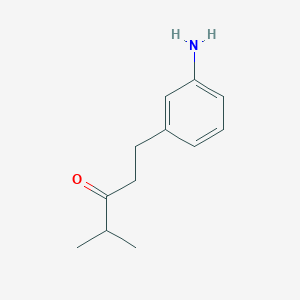

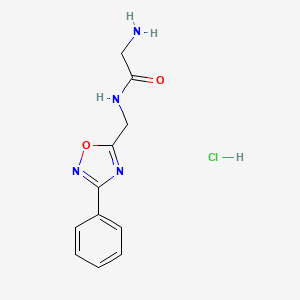

Product Name |

2-(2-Methylpropyl)pyrazole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)